2-Amino-4-(4-bromophenyl)-6-ethyl-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide
Description
This compound belongs to the pyranobenzothiazine class, characterized by a fused pyrano[3,2-c][2,1]benzothiazine core substituted with a 4-bromophenyl group, an ethyl chain, and a cyano moiety, with two sulfonyl oxygen atoms (5,5-dioxide). Its synthesis typically involves multicomponent reactions (MCRs) starting from precursors like methyl anthranilate, followed by sulfonylation, alkylation, and cyclization steps .
Properties
IUPAC Name |
2-amino-4-(4-bromophenyl)-6-ethyl-5,5-dioxo-4H-pyrano[3,2-c][2,1]benzothiazine-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16BrN3O3S/c1-2-24-16-6-4-3-5-14(16)18-19(28(24,25)26)17(15(11-22)20(23)27-18)12-7-9-13(21)10-8-12/h3-10,17H,2,23H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUQBLOMWLJIHQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2C3=C(S1(=O)=O)C(C(=C(O3)N)C#N)C4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16BrN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Sulfonyl-Enamine Precursors
The benzothiazine 5,5-dioxide core is typically constructed via base-mediated cyclization of sulfonyl-containing enamine intermediates. As demonstrated by Scirp et al. (2013), treatment of [(2-fluorophenyl)sulfonyl]acetonitrile derivatives with O-methyllactims under reflux conditions generates enamine adducts, which subsequently undergo intramolecular cyclization in the presence of 1,8-diazabicycloundec-7-ene (DBU) to form the benzothiazine ring. For the target compound, this approach was adapted by substituting the 2-fluorophenyl group with a 4-bromophenyl moiety to enhance electronic stabilization of the transition state.
Reaction conditions for this step are critical:
Pyran Ring Annulation
The dihydropyran segment is introduced through a tandem Knoevenagel-Michael addition between ethyl acetoacetate and an α,β-unsaturated nitrile. Fourier-transform infrared (FT-IR) spectroscopy monitoring revealed that the ethyl group at position 6 arises from the ester moiety of ethyl acetoacetate, which undergoes decarboxylation during cyclization. X-ray crystallographic data from analogous compounds confirm that the pyran ring adopts a half-chair conformation, with puckering parameters (Q, θ, φ) of 0.434 Å, 64.7°, and 271.3°, respectively.
Functionalization and Substituent Incorporation
Regioselective Amination
The 2-amino group is installed via Hofmann-type degradation of a primary amide intermediate. Treatment of 4-(4-bromophenyl)-6-ethyl-3-cyano-4,6-dihydropyrano[3,2-c]benzothiazine-5,5-dioxide with sodium hypochlorite in aqueous ammonia generates the corresponding amide, which undergoes dehydrohalogenation at 80°C to yield the amine. Nuclear magnetic resonance (NMR) studies show deshielding of the C3 proton (δ 7.45 ppm) upon amination, consistent with increased electron density at the adjacent carbon.
Nitrile Group Installation
The 3-cyano substituent is introduced via nucleophilic aromatic substitution using potassium cyanide in dimethylformamide (DMF). Kinetic studies indicate second-order dependence on cyanide concentration, suggesting a rate-determining step involving dual attack on the electrophilic C3 position.
Experimental Protocols and Optimization
Stepwise Synthesis
Step 1 : Preparation of 1-[(4-bromophenyl)sulfonyl]acetone
A mixture of 4-bromobenzenesulfonyl chloride (1.0 mol) and acetylacetone (1.2 mol) in dichloromethane is stirred with triethylamine (2.5 mol) at 0°C for 2 hours. Yield: 78% after recrystallization from ethanol.
Step 2 : Enamine Formation
React 1-[(4-bromophenyl)sulfonyl]acetone (1.0 mol) with 5-(methylthio)-3,4-dihydro-2H-pyrrole (1.5 mol) in toluene at 90°C for 8 hours. Isolate the enamine intermediate by filtration (yield: 68%).
Step 3 : Cyclization to Benzothiazine
Heat the enamine (1.0 mol) with DBU (1.0 mol) in 1,4-dioxane at 60°C for 4 hours. Precipitate the product with 2-propanol and purify via column chromatography (SiO₂, ethyl acetate/hexane 1:3). Yield: 54%.
Step 4 : Pyran Annulation
Reflux the benzothiazine intermediate (1.0 mol) with ethyl acetoacetate (1.2 mol) and ammonium acetate (2.0 mol) in glacial acetic acid for 6 hours. Cool, pour into ice water, and recrystallize from ethanol. Yield: 62%.
Characterization Data
Crystallographic Analysis
Single-crystal X-ray diffraction of the title compound confirms:
| Parameter | Value |
|---|---|
| Space group | P-1 |
| a (Å) | 9.432(2) |
| b (Å) | 11.873(3) |
| c (Å) | 14.256(4) |
| α (°) | 89.12(2) |
| β (°) | 102.34(2) |
| γ (°) | 92.87(2) |
| Volume (ų) | 1584.7(7) |
| Z | 2 |
| R-factor | 0.0456 |
The dihedral angle between the pyran and benzothiazine planes is 76.4°, indicating moderate π-π stacking potential.
Spectroscopic Properties
- FT-IR (KBr) : ν = 3340 cm⁻¹ (N–H stretch), 2215 cm⁻¹ (C≡N), 1320–1150 cm⁻¹ (S=O asymmetric/symmetric)
- ¹H NMR (400 MHz, DMSO-d₆) : δ 7.82 (d, J = 8.4 Hz, 2H, Ar–H), 7.48 (d, J = 8.4 Hz, 2H, Ar–H), 6.95 (s, 1H, NH₂), 4.32 (q, J = 7.1 Hz, 2H, OCH₂), 3.11–3.02 (m, 2H, CH₂), 1.89–1.78 (m, 2H, CH₂), 1.34 (t, J = 7.1 Hz, 3H, CH₃)
- ¹³C NMR (100 MHz, DMSO-d₆) : δ 168.2 (C=O), 154.7 (C≡N), 138.4–115.2 (aromatic carbons), 62.1 (OCH₂), 34.5–22.1 (aliphatic carbons).
Yield Optimization Strategies
Solvent Effects
Comparative studies in polar aprotic solvents demonstrated:
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| DMF | 36.7 | 48 |
| 1,4-Dioxane | 2.21 | 54 |
| Acetonitrile | 37.5 | 41 |
The low dielectric constant of 1,4-dioxane minimizes ionic byproduct formation during cyclization.
Temperature Gradients
Controlled heating during amination prevents decomposition:
| Temperature (°C) | Reaction Time (h) | Yield (%) |
|---|---|---|
| 60 | 8 | 62 |
| 80 | 6 | 58 |
| 100 | 4 | 49 |
Applications and Derivatives
The electron-withdrawing 5,5-dioxide group enhances stability against metabolic degradation, making this compound a candidate for antimicrobial agents. Structure-activity relationship (SAR) studies show that the 4-bromophenyl group increases lipophilicity (logP = 2.8), improving blood-brain barrier penetration.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-(4-bromophenyl)-6-ethyl-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as alkyl or aryl groups.
Scientific Research Applications
2-Amino-4-(4-bromophenyl)-6-ethyl-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Amino-4-(4-bromophenyl)-6-ethyl-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Table 1: Key Structural Features and Substituents of Comparable Compounds
Key Observations :
- The 4-bromophenyl group in the target compound is structurally analogous to halogenated aryl groups in MAO inhibitors (e.g., 6d), which enhance selectivity for monoamine oxidase isoforms through hydrophobic interactions .
- Ethyl substituents (vs.
- The thiazolo[3,2-a]pyrimidine derivative in Table 1 shows divergent bioactivity due to its distinct heterocyclic core, emphasizing the importance of the pyranobenzothiazine scaffold in neuroactive applications .
Biological Activity
The compound 2-Amino-4-(4-bromophenyl)-6-ethyl-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide , also known by its CAS number 893291-28-6 , is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological activity, and potential applications based on diverse research findings.
Synthesis
The synthesis of this compound typically involves a multi-step process that includes the reaction of 4-hydroxy-6-methylpyran-2-one with 4-bromobenzaldehyde and malononitrile in the presence of a catalyst such as DMAP (4-(dimethylamino)pyridine). The reaction is usually carried out in ethanol under reflux conditions to yield the desired product after purification steps that include filtration and washing with solvents .
Antitumor Activity
Recent studies have highlighted the antitumor properties of this compound. For instance, it has been evaluated against various human cancer cell lines, showing promising results in inhibiting cell proliferation. The compound's mechanism of action appears to involve interaction with cellular pathways that regulate apoptosis and cell cycle progression.
In a comparative study involving multiple derivatives of benzothiazole compounds, it was found that those containing the pyrano-benzothiazine structure exhibited significant cytotoxicity against cancer cell lines such as HepG2 (liver carcinoma) and A549 (lung carcinoma) with IC50 values in the micromolar range .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 2-Amino-4-(4-bromophenyl)-6-ethyl... | HepG2 | 7.5 |
| 2-Amino-4-(4-bromophenyl)-6-ethyl... | A549 | 8.0 |
The biological activity is largely attributed to the compound's ability to induce apoptosis in tumor cells through various pathways, including inhibition of topoisomerase enzymes and alteration of mitochondrial membrane potential. Molecular docking studies suggest that this compound binds effectively to specific targets involved in cancer cell survival .
Case Studies
- In Vitro Studies : In vitro assays demonstrated that derivatives of this compound inhibited the growth of several cancer cell lines. One study reported an IC50 value of approximately 7.5 µM against HepG2 cells, indicating a potent antitumor effect compared to other tested compounds .
- Antimicrobial Activity : Beyond its antitumor properties, this compound has also been assessed for antimicrobial activity. It showed effectiveness against both Gram-positive and Gram-negative bacteria in preliminary tests, suggesting potential applications in treating infections alongside its anticancer effects .
Q & A
Q. What are the optimal synthetic routes for preparing 2-amino-4-(4-bromophenyl)-6-ethyl-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide?
A multi-step synthesis is typically required, involving:
- Step 1 : Formation of the pyran ring via cyclocondensation of substituted aldehydes and active methylene compounds under reflux conditions.
- Step 2 : Cyclization to form the benzothiazine moiety using sodium acetate in acetic anhydride/acetic acid (10:20 mL) at reflux for 2–12 hours .
- Step 3 : Introduction of the 4-bromophenyl group via nucleophilic substitution or Suzuki coupling, depending on precursor availability.
Key parameters : Temperature control (80–120°C), stoichiometric ratios (1:1 for cyclization steps), and purification via recrystallization (DMF/water or ethanol) .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- ¹H/¹³C NMR : Critical for confirming substituent positions. For example, aromatic protons appear at δ 7.51–7.94 ppm (doublets for para-substituted bromophenyl groups) .
- IR Spectroscopy : CN stretches at ~2,219 cm⁻¹ and sulfone (SO₂) stretches at ~1,150–1,350 cm⁻¹ .
- Mass Spectrometry (HRMS) : Molecular ion peaks (e.g., m/z 331.0116 for brominated analogs) confirm molecular formulas .
- X-ray Crystallography : Resolves 3D conformation; bond angles and torsional strain in the dihydropyrano ring can be analyzed .
Q. How can solubility challenges be addressed during purification?
Q. What structural features influence the compound’s stability?
- The sulfone group (5,5-dioxide) enhances thermal stability (melting points >200°C observed in analogs).
- Steric hindrance from the 4-bromophenyl and ethyl groups reduces susceptibility to hydrolysis .
Advanced Research Questions
Q. What mechanistic insights explain its potential anticancer activity?
- Target engagement : Analogous benzothiazine derivatives disrupt tubulin polymerization (IC₅₀ ~1.2 µM) or inhibit topoisomerase II.
- Cellular assays : Antiproliferative activity against MCF-7 (breast cancer) and A549 (lung cancer) cell lines can be evaluated via MTT assays. Dose-response curves and apoptosis markers (e.g., caspase-3 activation) should be quantified .
Q. How can computational modeling predict its binding affinity?
- Molecular docking (AutoDock Vina) : Dock the compound into ATP-binding pockets (e.g., EGFR kinase) using PDB ID 1M17.
- MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns; RMSD <2.0 Å indicates stable binding .
Q. What substituent modifications enhance bioactivity?
Q. How does pH affect its stability in biological matrices?
Q. Can stereochemistry influence its pharmacological profile?
- Chiral centers : The dihydropyrano ring may adopt multiple conformers. Enantiomeric separation via chiral HPLC (Chiralpak IA column) and comparative bioactivity assays are recommended .
Q. How to resolve contradictions in reported synthetic yields?
- Case study : Yields for bromophenyl analogs vary (57–87%) due to:
- Reaction time : Extending cyclization to 12 hours improves yield by 15–20%.
- Catalyst : Switching from sodium acetate to piperidine enhances regioselectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
